molecular formula C20H24N2O7 B2420749 3,4,5-trimethoxy-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]benzohydrazide CAS No. 90754-75-9

3,4,5-trimethoxy-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]benzohydrazide

Cat. No.: B2420749
CAS No.: 90754-75-9
M. Wt: 404.419
InChI Key: NZVLSRQZKLIMEW-SRZZPIQSSA-N
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Description

3,4,5-trimethoxy-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]benzohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of multiple methoxy groups attached to a benzamide core, which contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]benzohydrazide typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with 3,4,5-trimethoxyaniline in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, advanced purification techniques such as chromatography and distillation are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]benzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4,5-trimethoxy-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]benzohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-trimethoxy-N-(2-nitrophenyl)benzamide
  • 3,4,5-trimethoxy-N-(4-methoxybenzyl)benzamide
  • 3,4,5-trimethoxybenzaldehyde

Uniqueness

Compared to similar compounds, 3,4,5-trimethoxy-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]benzohydrazide is unique due to its specific arrangement of methoxy groups and the presence of a benzamide core.

Properties

IUPAC Name

3,4,5-trimethoxy-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O7/c1-24-14-7-12(8-15(25-2)18(14)28-5)11-21-22-20(23)13-9-16(26-3)19(29-6)17(10-13)27-4/h7-11H,1-6H3,(H,22,23)/b21-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZVLSRQZKLIMEW-SRZZPIQSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=NNC(=O)C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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